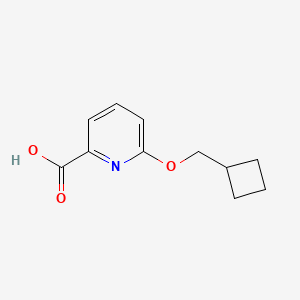
6-(Cyclobutylmethoxy)pyridine-2-carboxylic acid
Descripción general
Descripción
6-(Cyclobutylmethoxy)pyridine-2-carboxylic acid (6-CBMPA) is an organic compound with a unique chemical structure. It is a cyclic carboxylic acid that has been studied extensively by scientists due to its potential applications in the synthesis of various compounds and its potential as a therapeutic agent.
Aplicaciones Científicas De Investigación
Chemical Interactions and Properties
6-(Cyclobutylmethoxy)pyridine-2-carboxylic acid, a derivative of pyridine, exhibits a range of interactions owing to its structural characteristics. The compound falls under the broader category of heterocyclic compounds, which are known for their complex chemistry and diverse applications. Pyridine derivatives, including 6-(Cyclobutylmethoxy)pyridine-2-carboxylic acid, exhibit a range of biological activities and are integral in multiple fields, including medicinal chemistry and analytical chemistry (Abu-Taweel et al., 2022).
Biological Activity and Applications
Carboxylic acids and their derivatives are known for their significant biological activity. Studies highlight the antimicrobial, antioxidant, and cytotoxic activity of certain carboxylic acids, indicating the potential medicinal applications of these compounds. The structure of the molecule, specifically the presence and position of functional groups like hydroxyl and carboxyl, significantly impacts its bioactivity (Godlewska-Żyłkiewicz et al., 2020).
Metabolic Pathways and Biodegradation
Understanding the metabolic pathways and biodegradation mechanisms of compounds like 6-(Cyclobutylmethoxy)pyridine-2-carboxylic acid is crucial for evaluating their environmental impact and therapeutic potential. Research indicates that heterocyclic aromatic compounds, including pyridine derivatives, undergo biodegradation under both aerobic and anaerobic conditions, with the transformation rate depending on the substituents in the compound (Kaiser et al., 1996).
Analytical Chemistry and Chemosensing
Pyridine derivatives are also significant in the field of analytical chemistry, especially as chemosensors. Their high affinity for various ions and neutral species makes them effective in detecting and quantifying different species in environmental, agricultural, and biological samples. The versatility of pyridine derivatives in chemosensing applications highlights their importance beyond medicinal applications (Abu-Taweel et al., 2022).
Propiedades
IUPAC Name |
6-(cyclobutylmethoxy)pyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c13-11(14)9-5-2-6-10(12-9)15-7-8-3-1-4-8/h2,5-6,8H,1,3-4,7H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVHXNUQVENXOKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)COC2=CC=CC(=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Cyclobutylmethoxy)pyridine-2-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






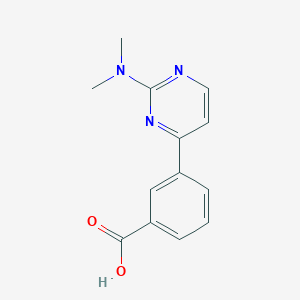
![Imidazo[1,2-a]pyridin-3-yl-oxoacetic acid ethyl ester](/img/structure/B1391572.png)
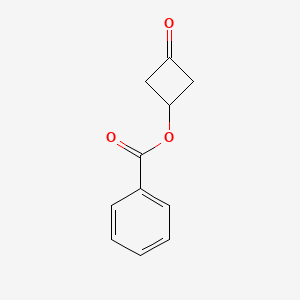
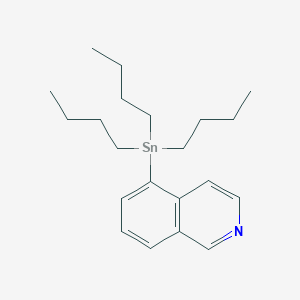
![Tert-butyl 5-chlorospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B1391575.png)
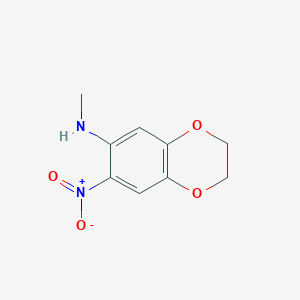
![5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1391580.png)
![3-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}benzoic acid](/img/structure/B1391582.png)
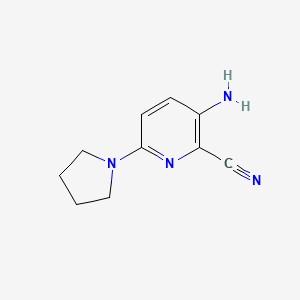
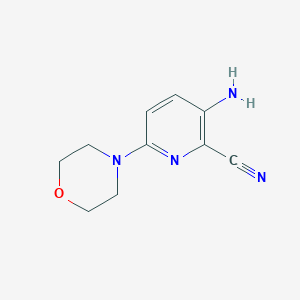
![3-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}benzaldehyde](/img/structure/B1391586.png)